

# A Comparative Analysis of 4-Hydroxymethylpyrazole and 4-Carboxypyrazole as Fomepizole Metabolites

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## Compound of Interest

Compound Name: 4-Hydroxymethylpyrazole

Cat. No.: B150813

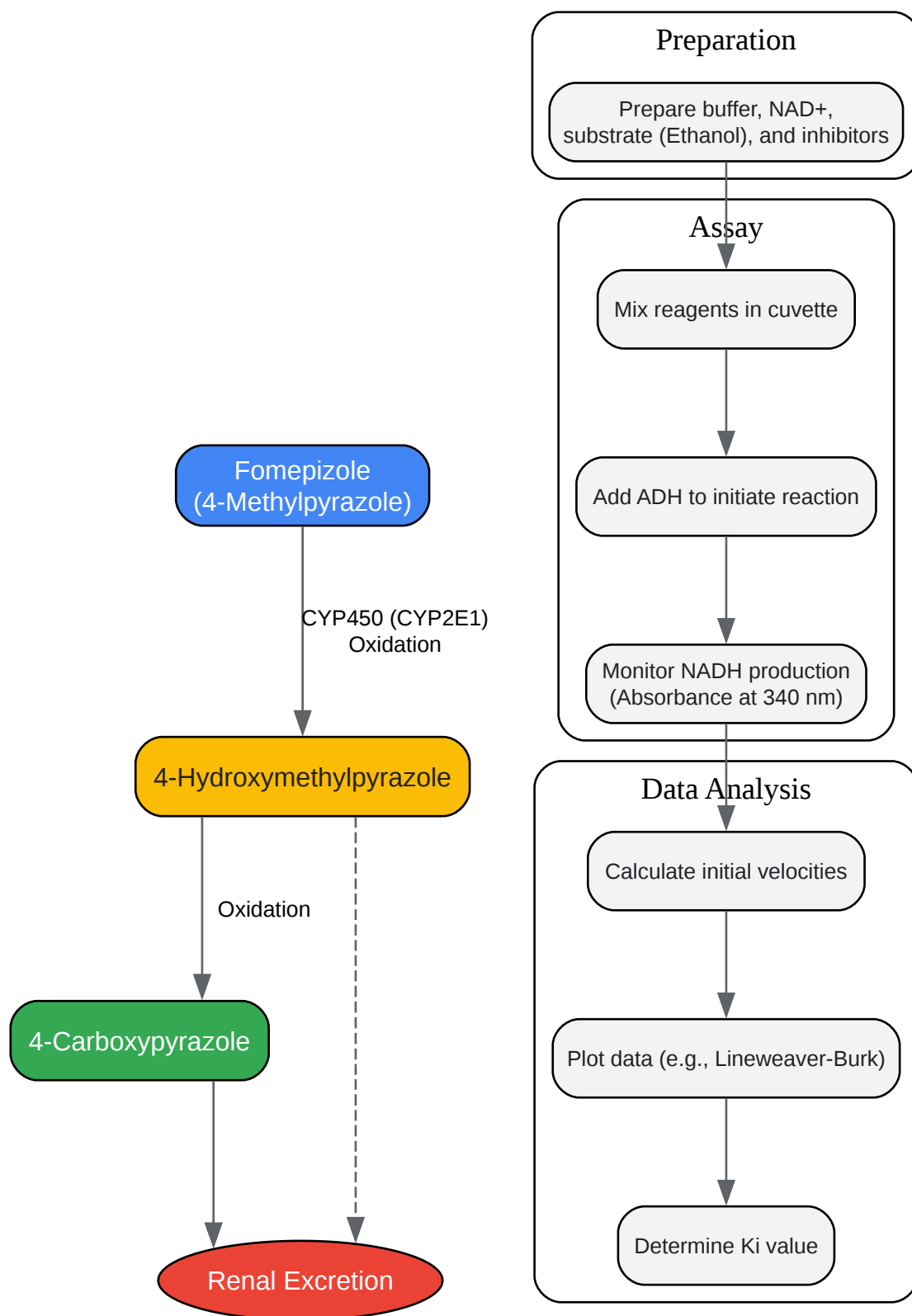
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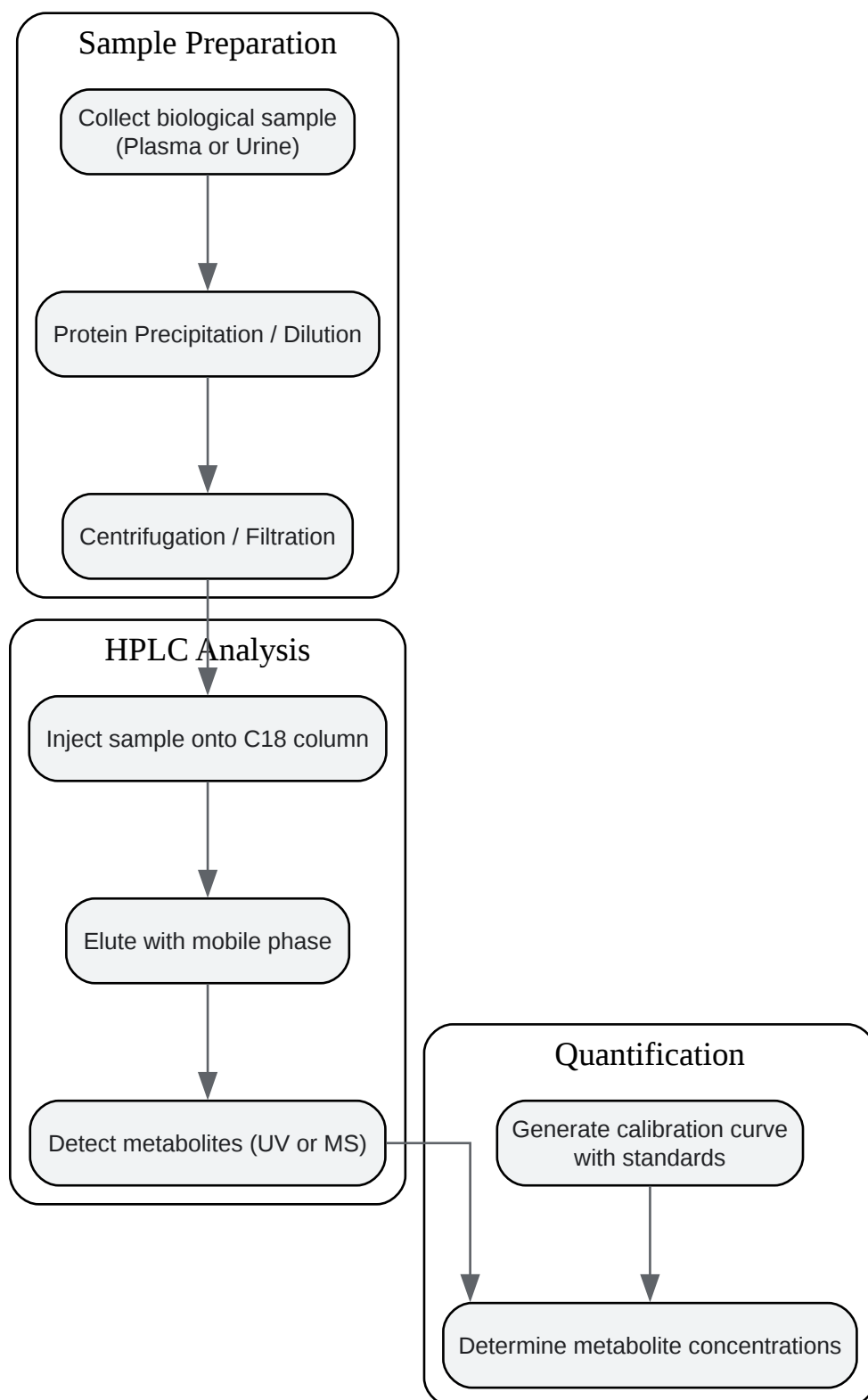
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **4-hydroxymethylpyrazole** and 4-carboxypyrazole, the primary and secondary metabolites of the alcohol dehydrogenase (ADH) inhibitor fomepizole (4-methylpyrazole). This document synthesizes available experimental data to objectively compare their biochemical activity, metabolic fate, and potential toxicity, offering valuable insights for researchers in toxicology, drug metabolism, and pharmacology.

## Metabolic Formation of 4-Hydroxymethylpyrazole and 4-Carboxypyrazole

Fomepizole undergoes hepatic metabolism primarily through the cytochrome P450 (CYP450) enzyme system, specifically CYP2E1. The initial oxidative step involves the hydroxylation of the methyl group at the 4-position of the pyrazole ring, forming **4-hydroxymethylpyrazole**. This intermediate is then further oxidized to the more polar metabolite, 4-carboxypyrazole.[1][2] 4-Carboxypyrazole is the principal metabolite, accounting for approximately 80-85% of an administered fomepizole dose, while **4-hydroxymethylpyrazole** is a minor metabolite.[1][3] Both metabolites are subsequently eliminated via renal excretion.[4]





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